molecular formula C14H20ClNO B1394682 3-(2-Chloro-4-(tert-pentyl)phenoxy)azetidine CAS No. 1220021-39-5

3-(2-Chloro-4-(tert-pentyl)phenoxy)azetidine

Cat. No.: B1394682
CAS No.: 1220021-39-5
M. Wt: 253.77 g/mol
InChI Key: KYCBHDNVJWZBSU-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-(tert-pentyl)phenoxy)azetidine (CAS 1220021-39-5) is a chemically sophisticated azetidine derivative of significant interest in organic and medicinal chemistry research. The compound features a azetidine ring, a four-membered saturated heterocycle known for its ring strain and utility as a building block. Azetidines are increasingly recognized as valuable surrogates for natural amino acids and as crucial scaffolds in peptidomimetic and nucleic acid chemistry, providing the necessary conformational constraints for enhanced receptor binding and biological activity . The molecular structure of this compound, with a molecular weight of 253.77 and formula C14H20ClNO, incorporates a 2-chloro-4-(tert-pentyl)phenoxy group attached to the azetidine nitrogen . The tert-pentyl substituent contributes to the molecule's lipophilicity, which can influence its pharmacokinetic properties. In research settings, such functionalized azetidines serve as versatile intermediates and key synthons for synthesizing a diverse range of complex heterocyclic compounds. Their strained ring system makes them excellent precursors for ring-opening and ring-expansion reactions, enabling access to various nitrogen-containing scaffolds like pyrrolidines, piperidines, and azepanes . This product is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment. For product stability, it is recommended to store the material sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

3-[2-chloro-4-(2-methylbutan-2-yl)phenoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO/c1-4-14(2,3)10-5-6-13(12(15)7-10)17-11-8-16-9-11/h5-7,11,16H,4,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCBHDNVJWZBSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OC2CNC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601224576
Record name 3-[2-Chloro-4-(1,1-dimethylpropyl)phenoxy]azetidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220021-39-5
Record name 3-[2-Chloro-4-(1,1-dimethylpropyl)phenoxy]azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220021-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-Chloro-4-(1,1-dimethylpropyl)phenoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methodology:

  • Starting Materials: Benzhydrylamine derivatives and 1-bromo-3-chloropropane are heated in the presence of potassium carbonate in a mixture of butanol and water to produce N-benzhydrylazetidine intermediates.
  • Reaction Conditions: Elevated temperatures (~80°C) under reflux facilitate nucleophilic substitution, leading to azetidine ring closure.

Key Data:

Step Reagents Conditions Yield Notes
1 Benzhydrylamine + 1-bromo-3-chloropropane Potassium carbonate, butanol/water, reflux ~70-80% Formation of N-benzhydrylazetidine
2 Hydrogenolysis of azetidine salt Hydrogen gas, Pd/C catalyst, 40-80°C ~60-70% Removal of protecting groups, ring activation

This approach aligns with the process described in US Patent US4870189A, where azetidine rings are synthesized via nucleophilic displacement and hydrogenolysis.

The introduction of the chloro and phenoxy groups onto the azetidine core is achieved through halogenation and nucleophilic aromatic substitution.

Methodology:

  • Chlorination: Chlorine is introduced at the 2-position of the phenoxy ring via electrophilic substitution, often employing reagents like N-chlorosuccinimide (NCS) under controlled conditions.
  • Phenoxy Substitution: The phenoxy group is attached through nucleophilic aromatic substitution reactions, utilizing phenol derivatives with suitable leaving groups.

Research Findings:

  • The chlorination step is optimized at low temperatures (~0°C to 25°C) to prevent over-halogenation.
  • The phenoxy group is introduced via nucleophilic substitution with phenol derivatives activated by bases such as potassium carbonate in polar aprotic solvents (e.g., acetonitrile).
Step Reagents Conditions Yield Notes
1 NCS, chlorinating agent 0°C to 25°C 80-90% Selective chlorination at the 2-position
2 Phenol derivative, K2CO3 Acetonitrile, reflux 75-85% Phenoxy substitution

Introduction of the tert-Pentyl Group at the Phenoxy Ring

The tert-pentyl group is incorporated via Friedel-Crafts alkylation or by using tert-pentyl halides in nucleophilic substitution reactions.

Methodology:

  • Alkylation: Tert-pentyl chloride or bromide reacts with the phenoxy ring in the presence of a Lewis acid catalyst, such as aluminum chloride, under controlled low-temperature conditions.
Step Reagents Conditions Yield Notes
1 tert-Pentyl halide AlCl₃, 0°C to room temperature 70-80% Regioselective alkylation at the phenoxy ring

Coupling of the Phenoxyazetidine with Chlorinated Aromatic Precursors

The final assembly involves coupling the functionalized azetidine with chlorinated phenoxy intermediates, often via nucleophilic aromatic substitution or Ullmann-type coupling reactions.

Methodology:

  • Use of bases like potassium carbonate or cesium carbonate in polar solvents (dimethylformamide or acetonitrile).
  • Heating at reflux temperatures (~80°C) to facilitate substitution.
Step Reagents Conditions Yield Notes
1 Chlorinated phenoxy derivative K2CO₃, DMF, reflux 65-75% Formation of the target compound

Purification and Characterization

The synthesized compound is purified through column chromatography or recrystallization, with spectral data (NMR, LC-MS) confirming the structure.

Summary of the Synthesis Strategy

Stage Key Reactions Reagents Conditions Outcome
Ring formation Nucleophilic substitution Benzhydrylamine, 1-bromo-3-chloropropane Reflux Azetidine core
Functionalization Halogenation NCS 0°C–25°C 2-chloro substitution
Aromatic substitution Phenoxy attachment Phenol derivatives, K2CO₃ Reflux Phenoxy group attachment
Alkylation tert-Pentyl group tert-Pentyl halide, AlCl₃ 0°C–room temp tert-Pentyl substitution
Coupling Aromatic-azetidine linkage K2CO₃, DMF Reflux Final compound

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chloro-4-(tert-pentyl)phenoxy)azetidine can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones under strong oxidizing conditions.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

3-(2-Chloro-4-(tert-pentyl)phenoxy)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-(tert-pentyl)phenoxy)azetidine involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The azetidine ring can also participate in ring-opening reactions, which can modulate its biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Chlorine Position and Bioactivity

Evidence from 3-[2-chloro-4-(trifluoromethyl)phenoxy]azetidine derivatives (anticonvulsants) highlights the importance of substitution patterns. Introducing a chlorine atom at the 2-position of the phenoxy ring, as seen in the target compound, significantly enhanced anticonvulsant potency compared to monosubstituted analogs (e.g., 3-[4-(trifluoromethyl)phenoxy]-1-azetidinecarboxamides) . This suggests that the 2-chloro substituent in 3-(2-Chloro-4-(tert-pentyl)phenoxy)azetidine may similarly augment bioactivity by optimizing steric and electronic interactions with biological targets.

Role of Bulky Alkyl Groups
  • tert-Pentyl vs. sec-Butyl: The tert-pentyl group in the target compound is bulkier and more lipophilic than the sec-butyl group in 3-[2-bromo-4-(sec-butyl)phenoxy]azetidine (). This increased bulk may enhance binding affinity in hydrophobic pockets but reduce aqueous solubility.
  • tert-Pentyl vs. Trifluoromethyl: In 3-[2-chloro-4-(trifluoromethyl)phenoxy]azetidine (), the trifluoromethyl group provides strong electron-withdrawing effects, whereas tert-pentyl is purely lipophilic. This distinction could lead to divergent applications; trifluoromethyl-containing analogs show anticonvulsant activity, while tert-pentyl derivatives may favor agrochemical uses due to enhanced environmental persistence.

Physicochemical Properties

Compound Substituents (Phenoxy Ring) logD (Predicted) Key Properties
This compound 2-Cl, 4-tert-pentyl ~4.2 (estimated) High lipophilicity, low solubility
3-[4-Chlorophenoxy]azetidine hydrochloride () 4-Cl ~1.8 Moderate solubility, polar
3-(2-Benzyl-4-chlorophenoxy)azetidine () 2-benzyl, 4-Cl ~3.5 Increased aromaticity, moderate logD
3-[2-Bromo-4-(sec-butyl)phenoxy]azetidine () 2-Br, 4-sec-butyl ~3.9 Larger halogen, reduced solubility

Key Observations :

    Biological Activity

    3-(2-Chloro-4-(tert-pentyl)phenoxy)azetidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

    Chemical Structure and Properties

    The compound features a phenoxy group and an azetidine ring, which are known to influence its biological interactions. The phenoxy group can engage with various enzymes or receptors, while the azetidine ring may participate in ring-opening reactions, affecting its biological profile.

    The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

    • Enzyme Interaction : The phenoxy group can inhibit or activate enzymes involved in various metabolic pathways.
    • Receptor Binding : The compound may bind to receptors, modulating signaling pathways that are critical in disease processes.

    Biological Activity Overview

    Research indicates that this compound exhibits several biological activities, including:

    • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
    • Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promising results .

    Anticancer Activity

    A study evaluating the cytotoxic effects of this compound on various cancer cell lines demonstrated significant activity. The following table summarizes the findings:

    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast Cancer)5.0Induction of apoptosis through caspase activation
    HeLa (Cervical Cancer)7.5Cell cycle arrest and apoptosis
    U-937 (Leukemia)6.0Modulation of apoptotic pathways

    These results indicate that the compound may induce apoptosis in a dose-dependent manner, particularly in breast cancer cells.

    Antimicrobial Activity

    In a separate study, the antimicrobial efficacy of the compound was tested against various pathogens:

    PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
    Staphylococcus aureus15
    Escherichia coli20
    Candida albicans25

    The data suggest that the compound has moderate antimicrobial properties, warranting further exploration for potential therapeutic applications.

    Q & A

    Basic: What are the recommended synthetic routes for 3-(2-Chloro-4-(tert-pentyl)phenoxy)azetidine, and how can side reactions be minimized?

    Methodological Answer:
    The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example:

    Precursor Preparation : React 2-chloro-4-(tert-pentyl)phenol with a protected azetidine derivative (e.g., 3-hydroxyazetidine) using a base like potassium carbonate in polar aprotic solvents (DMF or DMSO) at 80–100°C .

    Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) or benzyl groups to protect the azetidine nitrogen, followed by acidic or catalytic hydrogenation deprotection .

    Side Reaction Mitigation : Control stoichiometry (1:1 molar ratio of phenol to azetidine) and monitor reaction progress via TLC or HPLC to avoid over-alkylation or dimerization .

    Basic: How should researchers characterize the purity and structural integrity of this compound?

    Methodological Answer:
    A multi-technique approach is essential:

    NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the azetidine ring (δ 3.5–4.5 ppm for N-CH2_2) and tert-pentyl group (δ 1.2–1.4 ppm for C(CH3_3)2_2) .

    HPLC Analysis : Employ a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .

    X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethyl acetate/hexane and refine using SHELXL .

    Advanced: How can conflicting biological activity data arise across studies, and how should researchers resolve these discrepancies?

    Methodological Answer:
    Discrepancies often stem from:

    Purity Variability : Validate compound purity via HPLC and mass spectrometry before biological assays .

    Solubility Differences : Use standardized solvents (e.g., DMSO with ≤0.1% water) and confirm stock solution stability over time .

    Assay Conditions : Replicate experiments under controlled oxygen levels (e.g., hypoxia vs. normoxia) and validate target engagement using isotopic labeling or CRISPR knockouts .

    Advanced: What strategies are effective for optimizing the environmental stability of this compound in agrochemical applications?

    Methodological Answer:

    Metabolite Identification : Use LC-MS/MS to profile degradation products in soil/water systems under UV light or microbial action .

    Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position to resist hydrolytic cleavage .

    Formulation Engineering : Encapsulate in biodegradable polymers (e.g., PLGA) to control release and reduce leaching .

    Advanced: How can researchers leverage continuous-flow microreactors to improve the scalability of nitration or coupling steps in synthesis?

    Methodological Answer:

    Reactor Design : Use droplet-based microreactors for precise temperature control (0–5°C) during nitration to suppress byproducts like dinitro derivatives .

    Kinetic Profiling : Determine optimal residence time (e.g., 2–5 minutes) and reagent flow rates (0.1 mL/min) via inline FTIR monitoring .

    Scale-Up : Transition from batch to flow by maintaining consistent Reynolds numbers to avoid turbulence-induced side reactions .

    Basic: What are the key considerations for designing derivatives of this compound to enhance pharmacological activity?

    Methodological Answer:

    Bioisosteric Replacement : Substitute the chloro group with bromo or cyano to modulate electron density and binding affinity .

    Azetidine Ring Modifications : Introduce sp3^3-hybridized substituents (e.g., methyl or hydroxyl groups) to improve metabolic stability .

    SAR Studies : Perform in silico docking (e.g., AutoDock Vina) with target proteins (e.g., kinases) to prioritize synthetic targets .

    Advanced: How can researchers address challenges in detecting trace impurities during quality control?

    Methodological Answer:

    Sensitive Detection : Use UPLC-MS with a BEH C18 column (1.7 µm particles) and electrospray ionization (ESI+) for impurities <0.1% .

    Impurity Synthesis : Synthesize suspected byproducts (e.g., dechlorinated analogs) as reference standards .

    Statistical Validation : Apply multivariate analysis (e.g., PCA) to chromatographic data to distinguish process-related vs. environmental contaminants .

    Basic: What safety protocols are critical when handling this compound in laboratory settings?

    Methodological Answer:

    PPE Requirements : Use nitrile gloves, safety goggles, and fume hoods to prevent dermal/ocular exposure .

    Waste Management : Neutralize acidic/basic byproducts before disposal and store waste in labeled, airtight containers .

    Emergency Procedures : In case of inhalation, administer oxygen and seek medical attention; for spills, use activated carbon adsorbents .

    Advanced: What computational tools are recommended for predicting the environmental fate of this compound?

    Methodological Answer:

    QSPR Models : Use EPI Suite to estimate biodegradation half-life and bioaccumulation potential .

    Molecular Dynamics : Simulate interactions with soil organic matter (e.g., humic acids) using GROMACS .

    Ecotoxicity Profiling : Cross-reference with ECOTOX database to assess acute/chronic effects on aquatic organisms .

    Advanced: How can researchers validate the role of this compound in modulating hypoxia-related pathways in cancer models?

    Methodological Answer:

    Hypoxia Induction : Use CoCl2_2 or low-oxygen chambers (1% O2_2) in cell cultures to mimic tumor microenvironments .

    Biomarker Tracking : Quantify HIF-1α levels via Western blot or ELISA after 24-hour exposure to the compound .

    In Vivo Validation : Administer the compound in xenograft models and image hypoxia via 18F^{18}F-FMISO PET .

    Retrosynthesis Analysis

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    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    3-(2-Chloro-4-(tert-pentyl)phenoxy)azetidine
    Reactant of Route 2
    Reactant of Route 2
    3-(2-Chloro-4-(tert-pentyl)phenoxy)azetidine

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